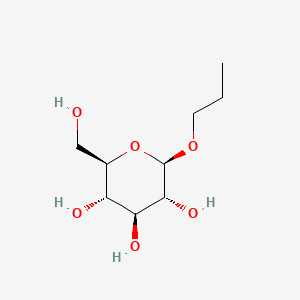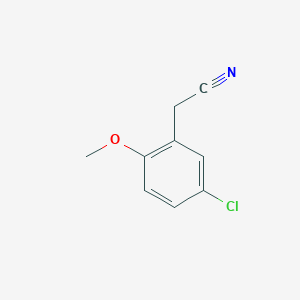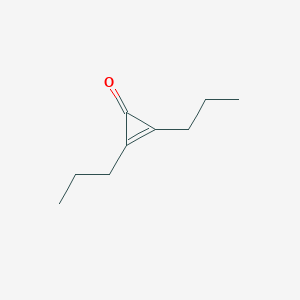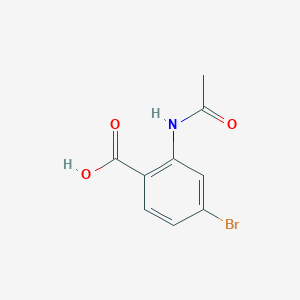
Propyl beta-D-glucopyranoside
Übersicht
Beschreibung
Propyl beta-D-glucopyranoside is a biomedical product commonly used as a surfactant, emulsifier, and component in cell culture media . It is primarily employed in the research and development of drugs targeting metabolic disorders, diabetes, and related diseases .
Synthesis Analysis
While specific synthesis details for Propyl beta-D-glucopyranoside were not found, a related study on the synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers was identified . This study could provide insights into potential synthesis methods for Propyl beta-D-glucopyranoside.Molecular Structure Analysis
Propyl beta-D-glucopyranoside has a molecular formula of C9H18O6 . Its average mass is 222.236 Da and its monoisotopic mass is 222.110336 Da .Wissenschaftliche Forschungsanwendungen
Sugar Transport Systems
Propyl beta-D-glucopyranoside has been studied for its role in sugar transport systems. Barnett, Holman, and Munday (1973) discovered that n-Propyl beta-D-glucopyranoside competitively inhibits the erythrocyte sugar-transport system from inside the cells, but not from the outside, contributing to an understanding of asymmetric sugar binding in cellular systems (Barnett, Holman, & Munday, 1973).
Metabolomics in Plant Research
In the field of plant metabolomics, particularly in studies involving Arabidopsis thaliana, compounds structurally similar to Propyl beta-D-glucopyranoside, such as beta-D-glucopyranosyl derivatives, play a significant role. Nakabayashi et al. (2009) emphasized the importance of these compounds in constructing metabolite standards and chemotaxonomic comparisons (Nakabayashi et al., 2009).
Liquid Crystalline Properties
The study of liquid crystalline properties of carbohydrates is another area of interest. Doren et al. (1989) synthesized n-alkyl 1-thio-α-D-glucopyranosides, including a propyl derivative, and explored their thermotropic behaviors, contributing to the understanding of carbohydrate mesogens (Doren, Geest, Kellogg, & Wynberg, 1989).
Preparation of Spacer Functionalities
The preparation of spacer functionalities using derivatives of Propyl beta-D-glucopyranoside is an important aspect of biochemical research. Buskas et al. (2000) demonstrated that pent-4-enyl beta-D-glucopyranoside, a compound related to Propyl beta-D-glucopyranoside, is an excellent substrate for preparing a variety of spacer functionalities useful in studying biological and physiological phenomena of carbohydrates (Buskas, Söderberg, Konradsson, & Fraser-Reid, 2000).
Transport Inhibition Studies
Vincenzini et al. (1987) researched the inhibition properties of similar glucopyranosides, finding that 1-O-n-Octyl-beta-D-glucopyranoside acts as a competitive inhibitor of the Na+-dependent D-glucose transporter in intestinal brush-border membranes. This research contributes to our understanding of glucose transport mechanisms (Vincenzini, Iantomasi, Stio, Treves, Favilli, & Vanni, 1987).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of glucopyranosides is also significant. Wu et al. (1998) focused on the synthesis of propyl 4-O-(3,6-di-O-methyl- beta-D-glucopyranosyl)-2,3-di-O-methyl-alpha-L-rhamnopyranoside, providing insight into the structure of complex glucopyranosides (Wu, Marino-albernas, Auzanneau, Verez-Bencomo, & Pinto, 1998).
Wirkmechanismus
Beta-glucosidases, which include Propyl beta-D-glucopyranoside, are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . They play a variety of functions in all domains of living organisms, including biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and various roles in plants .
Safety and Hazards
Zukünftige Richtungen
Propyl beta-D-glucopyranoside is primarily employed in the research and development of drugs targeting metabolic disorders, diabetes, and related diseases . Its use as a surfactant, emulsifier, and component in cell culture media suggests potential applications in biomedical research and pharmaceutical development .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWTHYPYGRTRL-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310915 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl beta-D-glucopyranoside | |
CAS RN |
34384-77-5 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34384-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)


